molecular formula C15H18BNO2 B15250204 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine

Cat. No.: B15250204
M. Wt: 255.12 g/mol
InChI Key: VBLQXRQBQBVJQD-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine is an organic compound that features a naphthalene ring substituted with an amine group and a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with a boronic acid derivative. One common method is the reaction of naphthalen-1-amine with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine involves its interaction with specific molecular targets. The boron-containing dioxaborinane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The amine group can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine is unique due to the combination of the naphthalene ring and the boron-containing dioxaborinane ring. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine

InChI

InChI=1S/C15H18BNO2/c1-15(2)9-18-16(19-10-15)13-7-3-6-12-11(13)5-4-8-14(12)17/h3-8H,9-10,17H2,1-2H3

InChI Key

VBLQXRQBQBVJQD-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)N

Origin of Product

United States

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